molecular formula C10H16F3NO2 B13255148 5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid

5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid

Cat. No.: B13255148
M. Wt: 239.23 g/mol
InChI Key: GEEMPKQPMBVBLZ-UHFFFAOYSA-N
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Description

5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid is a complex organic compound with a unique structure that includes an amino group, a cyclopropyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a cyclopropylamine derivative with a trifluoromethylated alkyl halide, followed by subsequent functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-5-(cyclopropyl)-3-(trifluoromethyl)pentanoic acid
  • 5-Amino-5-(1-methylcyclopropyl)-3-(difluoromethyl)pentanoic acid
  • 5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)hexanoic acid

Uniqueness

Compared to similar compounds, 5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

5-amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C10H16F3NO2/c1-9(2-3-9)7(14)4-6(5-8(15)16)10(11,12)13/h6-7H,2-5,14H2,1H3,(H,15,16)

InChI Key

GEEMPKQPMBVBLZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(CC(CC(=O)O)C(F)(F)F)N

Origin of Product

United States

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